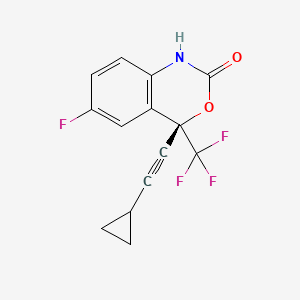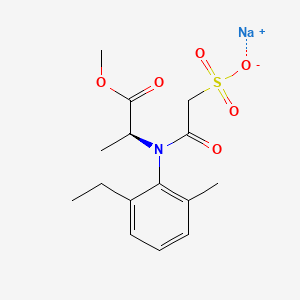
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol is an organic compound with the molecular formula C25H28O3 and a molecular weight of 376.488 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a pentan-2-ol chain. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance its binding affinity to these targets, leading to various biochemical effects. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol can be compared with similar compounds such as:
3,5-Dibenzyloxybenzyl alcohol: This compound has a similar structure but lacks the pentan-2-ol chain, which may affect its chemical reactivity and biological activity.
5-Benzyloxy-1-pentanol: This compound has a different substitution pattern, which can lead to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H28O3 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]pentan-2-ol |
InChI |
InChI=1S/C25H28O3/c1-2-9-23(26)14-22-15-24(27-18-20-10-5-3-6-11-20)17-25(16-22)28-19-21-12-7-4-8-13-21/h3-8,10-13,15-17,23,26H,2,9,14,18-19H2,1H3 |
InChI Key |
LTSRHBYFWKQQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)



![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)




![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)



